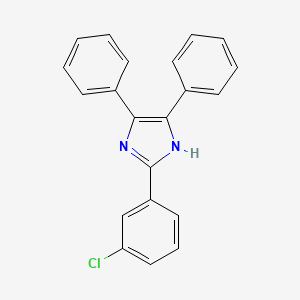

2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole

Beschreibung

2-(3-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a trisubstituted imidazole derivative featuring a 3-chlorophenyl group at position 2 and phenyl substituents at positions 4 and 3. Its synthesis is typically achieved via one-pot multicomponent reactions. For example, TMSOTf-catalyzed condensation using hexamethyldisilazane yields the compound in 73% isolated yield , while a ZnO/CuI/PPy nanocomposite catalyst improves the yield to 89% . The compound exhibits a high melting point (279–281°C) , attributed to strong intermolecular interactions, including π-π stacking and hydrogen bonding, as revealed by single-crystal X-ray diffraction (SC-XRD) . Spectroscopic characterization (¹H/¹³C NMR, HRMS) confirms its structural integrity .

Eigenschaften

CAS-Nummer |

29898-73-5 |

|---|---|

Molekularformel |

C21H15ClN2 |

Molekulargewicht |

330.8 g/mol |

IUPAC-Name |

2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole |

InChI |

InChI=1S/C21H15ClN2/c22-18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)20(24-21)16-10-5-2-6-11-16/h1-14H,(H,23,24) |

InChI-Schlüssel |

YXMFBWYRZZVABQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzil-Based Condensation

The classical approach involves condensing benzil (1,2-diphenylethanedione) with substituted aldehydes and ammonium acetate in acidic media. For 2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole, 3-chlorobenzaldehyde replaces the aldehyde component.

Procedure :

A mixture of benzil (1 mmol), 3-chlorobenzaldehyde (1 mmol), and ammonium acetate (2 mmol) is refluxed in glacial acetic acid for 5–7 hours. The product precipitates upon cooling, followed by neutralization with ammonium hydroxide and recrystallization from ethanol.

Key Parameters :

-

Solvent : Glacial acetic acid

-

Temperature : Reflux (~118°C)

Mechanism :

-

Formation of diamine intermediate : Ammonium acetate decomposes to ammonia, which reacts with benzil to form a diamine.

-

Cyclization : The diamine condenses with 3-chlorobenzaldehyde, followed by dehydration to form the imidazole ring.

One-Pot Synthesis Using Trichloromelamine

Catalytic Advantages

Trichloromelamine (TCM), a source of positive chlorine, enables efficient one-pot synthesis under solvent-free conditions. This method reduces reaction times and improves yields compared to traditional approaches.

Procedure :

Benzil (1 mmol), 3-chlorobenzaldehyde (1 mmol), and ammonium acetate (2 mmol) are mixed with TCM (0.07 g) and heated at 110°C for 1 hour. The product is isolated via acetone wash and recrystallization.

Performance Metrics :

Mechanistic Insight :

TCM donates , facilitating imine formation and cyclization. The proposed pathway involves:

Solvent-Free and Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions by enhancing molecular collisions. A reported protocol for analogous imidazoles uses nano MgO (0.008 g) at 100°C for 30 minutes, achieving 94% yield.

Adaptation for 3-Chloro Derivative :

Substituting 4-chlorobenzaldehyde with 3-chlorobenzaldehyde under similar conditions is expected to yield comparable results, though steric effects may slightly reduce efficiency.

Ionic Liquid Catalysis

Ionic liquids like [BMIM]BF provide polar environments that stabilize transition states. A study using ZrCl in [BMIM]BF reported 85% yield for 2,4,5-trisubstituted imidazoles at 80°C.

Characterization and Analytical Techniques

Spectroscopic Confirmation

Chromatographic Purity

Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms product homogeneity, with under UV visualization.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Environmental and Economic Considerations

-

Solvent-Free Methods : Reduce waste generation but require higher energy input.

-

Catalyst Reusability : TCM and nano MgO can be recycled, lowering long-term costs.

Challenges and Optimization Strategies

Regioselectivity Issues

The 3-chlorophenyl group’s meta-substitution may lead to steric hindrance during cyclization. Optimization strategies include:

-

Increasing reaction temperature (e.g., 120°C) to overcome kinetic barriers.

-

Using excess ammonium acetate (3 mmol) to drive equilibrium toward product formation.

Analyse Chemischer Reaktionen

N-Alkylation and Functionalization

The NH group at position 1 undergoes alkylation with electrophiles. A representative reaction with ethyl chloroacetate in dry acetone (30 hrs reflux) produces 2-(3-chlorophenyl)-4,5-diphenyl-imidazole-1-yl-acetic acid ethyl ester (66% yield) :

Reaction equation :

Characteristics :

-

Further reactivity: The ester hydrazide derivative reacts with phenylisothiocyanates to form thiosemicarbazides (e.g., compound 4a: δ 8.12 ppm for NH in H NMR)

Catalytic Cross-Coupling and Substitution

CuI-catalyzed reactions enable functional group diversification:

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl group directs electrophiles to specific positions:

Observed reactivity :

-

Chlorine deactivates the ring but allows para-substitution in presence of strong electrophiles

-

Nitration : Limited data, but analog studies show nitro groups install at position 4 of the chlorophenyl ring under mixed acid conditions

Biological Activity-Linked Modifications

Derivatives show enhanced bioactivity after functionalization:

Example :

-

2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) exhibits 89% analgesic activity via COX-2 inhibition (binding affinity: −5.516 kcal/mol) .

Structure-activity relationship :

| Position Modified | Effect on Activity |

|---|---|

| N1-alkylation | Alters pharmacokinetics |

| C2-substituents | Enhances COX-2 binding |

Stability and Degradation

-

Hydrolytic sensitivity : Stable in aqueous acid but undergoes ring-opening in strong bases

This compound’s versatility in nucleophilic, electrophilic, and transition metal-catalyzed reactions makes it valuable for medicinal chemistry and materials science. Contemporary research prioritizes CuI-mediated cross-couplings and N-functionalization to develop bioactive analogs .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives, including 2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole, exhibit significant anticancer properties. For instance, a series of diphenyl-1H-imidazole analogs were synthesized and evaluated for their inhibitory effects on the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication. The compounds showed inhibition rates ranging from 88% to 99%, indicating their potential as antiviral agents against COVID-19 variants .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study comparing various imidazole derivatives, those containing the chlorophenyl group exhibited enhanced anti-inflammatory activity. Specifically, one derivative demonstrated an inhibition rate of 83.40% in a rat paw edema model, surpassing the standard drug indomethacin . This suggests that modifications to the imidazole structure can significantly influence its biological activity.

Antibacterial and Antifungal Properties

In addition to its anti-inflammatory effects, this compound has shown promising antibacterial and antifungal activities. A study reported that several synthesized derivatives displayed moderate to good antibacterial effects against strains such as E. coli and S. aureus, with some compounds achieving inhibition zones comparable to standard antibiotics . Furthermore, antifungal activity was noted against Candida albicans, reinforcing the compound's versatility in combating various pathogens.

Anticonvulsant Potential

Another area of interest is the anticonvulsant activity of imidazole derivatives. Research indicates that certain substituted imidazoles possess significant anticonvulsant effects, with specific compounds exhibiting high efficacy in seizure models . This opens avenues for further exploration of this compound as a candidate for treating epilepsy and related disorders.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of these compounds with various biological targets. For instance, one study utilized Schrödinger software to analyze the interaction between imidazole derivatives and the COX-2 receptor, revealing promising binding affinities that correlate with their analgesic and anti-inflammatory activities . Such computational approaches are crucial for guiding the design of more potent derivatives.

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position and Melting Point : The 3-chloro derivative has a higher melting point (279–281°C) than its 4-chloro (261–263°C) and 2,3-dichloro (188–190°C) analogs, likely due to enhanced π-π stacking and crystal packing efficiency .

- Synthetic Efficiency : Halogen position minimally affects yield, but bulkier substituents (e.g., bromine) may require optimized conditions .

Table 2: Pharmacological Profiles of Selected Imidazole Derivatives

Key Observations :

- Dichloro and Nitro Substituents : Compound 2g (2,3-dichloro and 3-nitro) exhibits potent analgesic activity (89%), highlighting the synergy of electron-withdrawing groups for COX inhibition .

Crystallographic and Computational Comparisons

Table 3: Crystallographic and Docking Insights

Key Observations :

- Packing Interactions : The 3-chloro derivative’s π-π stacking contrasts with the 4-chloro analog’s C–H⋯Cl interactions, influencing solubility and stability .

Biologische Aktivität

2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis

The compound can be synthesized using various methods, including one-pot four-component reactions. The synthesis typically involves the reaction of appropriate phenyl and imidazole derivatives under controlled conditions to yield the desired structure. Characterization is performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity.

Biological Activities

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit notable anti-inflammatory properties. For instance, compounds containing this moiety have shown significant inhibition of inflammation in various animal models. In a study comparing these compounds to standard anti-inflammatory drugs like diclofenac, some derivatives displayed comparable efficacy at similar dosages (100 mg/kg) .

Table 1: Anti-inflammatory Activity Comparison

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| 2g | 100 | 89 |

| Diclofenac | 50 | 100 |

2. Antimicrobial Activity

The imidazole derivatives have also been evaluated for their antimicrobial effects. Specifically, studies indicate that they possess moderate to good antibacterial and antifungal activities against various pathogens. Molecular docking studies suggest that these compounds interact effectively with target proteins such as glucosamine 6-phosphate synthase, which is crucial for bacterial cell wall synthesis .

Table 2: Antimicrobial Activity

| Compound | Target | Activity |

|---|---|---|

| Compound 1 | GlcN-6-P synthase | Inhibitory |

| Compound 2 | Ciprofloxacin | Better binding energy |

3. Anticancer Potential

In vitro studies have shown that certain derivatives of this imidazole compound exhibit anticancer properties against various human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancers. For example, one derivative demonstrated a GI50 value of 2.3 µM compared to doxorubicin's GI50 of 1.1 µM . This suggests that while the compound is potent, it may require further optimization for enhanced efficacy.

Table 3: Anticancer Activity

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Derivative A | Panc-1 | 2.3 |

| Doxorubicin | Panc-1 | 1.1 |

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (3CLpro), demonstrating high enzyme inhibition percentages in vitro . This suggests potential therapeutic applications in antiviral drug development.

- Receptor Binding : Molecular docking studies reveal that the compound binds effectively to various receptors involved in inflammatory processes and microbial resistance mechanisms .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anti-inflammatory Effects : A study involving animal models showed that treatment with a derivative led to a significant reduction in inflammation markers compared to untreated controls .

- Antiviral Activity Assessment : Another investigation assessed the antiviral activity against different strains of SARS-CoV-2, indicating promising results with moderate efficacy against both ancestral and Delta variants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) involving imidazole precursors and aryl halides. A common approach uses ammonium acetate as a catalyst in refluxing ethanol or acetic acid under microwave-assisted conditions to enhance reaction efficiency . Yield optimization can involve varying molar ratios of reactants (e.g., 1:1.2 for aldehyde to amine), adjusting reaction time (6–12 hours), and employing solvent systems like DMF:EtOH (1:3) to improve solubility . Monitoring reaction progress via TLC and purifying via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 160–165 ppm (C=N) confirm the imidazole core and substituents .

- IR Spectroscopy : Absorption bands at ~1666 cm⁻¹ (C=N stretching) and ~3448 cm⁻¹ (N–H) validate functional groups .

- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., N–C–C at 124.29°) and packing patterns, with CCDC deposition recommended for reproducibility .

Q. What are the primary pharmacological activities reported for this compound?

- Methodological Answer : Preliminary studies highlight antihypertensive and anti-inflammatory properties, likely due to imidazole’s interaction with adrenergic receptors . Bioactivity assays (e.g., COX-2 inhibition) are conducted at 10–100 µM concentrations in vitro, with IC₅₀ values compared to reference drugs like ibuprofen . Dose-response curves and molecular docking (using AutoDock Vina) can identify binding affinities to targets like TNF-α or IL-6 .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity . Molecular dynamics simulations (GROMACS) model ligand-receptor interactions over 100 ns trajectories, identifying stable binding poses . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and polar surface area prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological data for imidazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurity artifacts. Solutions include:

- Standardized Protocols : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and controls .

- HPLC-Purity Verification : Ensure >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to assess effect size heterogeneity .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Methodological Answer : A 2³ factorial design evaluates factors like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. DMSO). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 100°C, 10 mol% NH₄OAc, ethanol), achieving >85% yield . Scale-up trials (1 g → 100 g) monitor exothermicity and crystallization kinetics to ensure reproducibility .

Methodological Challenges and Solutions

Q. Why do crystallographic data sometimes deviate from computational predictions?

- Answer : Discrepancies arise from crystal packing forces and solvent inclusion. For example, XRD may show a dihedral angle of 15° between phenyl rings, while gas-phase DFT predicts 10°. Mitigate this by performing solvent-saturated simulations (COSMO-RS) and comparing with SC-XRD data .

Q. How to address low solubility in bioactivity assays?

- Answer : Use co-solvents like DMSO (≤0.1% v/v) or formulate as nanoparticles (50–200 nm via solvent-antisolvent precipitation). Dynamic Light Scattering (DLS) confirms stability, while dialysis validates controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.